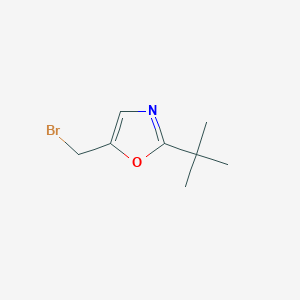

5-(Bromomethyl)-2-tert-butyl-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12BrNO |

|---|---|

Molecular Weight |

218.09 g/mol |

IUPAC Name |

5-(bromomethyl)-2-tert-butyl-1,3-oxazole |

InChI |

InChI=1S/C8H12BrNO/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3 |

InChI Key |

FJRDFGDXNRAONI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl 2 Tert Butyl 1,3 Oxazole

Strategies for Construction of the 1,3-Oxazole Core

The formation of the 1,3-oxazole ring is the cornerstone of synthesizing the target compound. Various strategies have been developed to achieve this, each with distinct advantages concerning precursor availability, reaction conditions, and functional group tolerance.

Dehydrative Cyclization of Acyclic Precursors

Dehydrative cyclization is a foundational method for oxazole (B20620) synthesis, most notably represented by the Robinson-Gabriel synthesis. This method involves the cyclization and subsequent dehydration of an α-acylamino ketone precursor. For the synthesis of 2,5-disubstituted oxazoles, this process typically requires strong dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). pharmaguideline.comijpsonline.com The reaction proceeds through the protonation of the acylamino ketone, followed by cyclization and elimination of water to form the aromatic oxazole ring. ijpsonline.com

While direct synthesis of 5-(bromomethyl)-2-tert-butyl-1,3-oxazole via this method is not extensively documented, the general applicability of the Robinson-Gabriel synthesis suggests a plausible route from an appropriate N-(α-halo-β-keto)amide precursor. The yield of such reactions can be moderate, often in the range of 50-60% when polyphosphoric acid is employed as the cyclo-dehydrating agent. ijpsonline.com

Van Leusen Oxazole Synthesis and its Modified Protocols

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govwikipedia.org The reaction mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. wikipedia.orgorganic-chemistry.org

The classical Van Leusen reaction typically yields oxazoles unsubstituted at the C2 and C4 positions. mdpi.com However, modified one-pot protocols have been developed to access more complex substitution patterns. For instance, the synthesis of 4,5-disubstituted oxazoles has been achieved by reacting TosMIC with aldehydes and aliphatic halides in ionic liquids, which can be recycled and reused. mdpi.comorganic-chemistry.org This demonstrates the potential for adapting the Van Leusen methodology to create more highly substituted oxazoles, although its direct application for synthesizing a 2,5-disubstituted oxazole like this compound would require a non-standard isocyanide precursor containing the 2-tert-butyl moiety.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Aldehydes, TosMIC | K₂CO₃, Methanol (reflux) | 5-Substituted Oxazoles | mdpi.com |

| Aldehydes, TosMIC, Aliphatic Halides | Base, Ionic Liquid | 4,5-Disubstituted Oxazoles | mdpi.comorganic-chemistry.org |

| Imines, TosMIC | Base, Methanol | Imidazoles | wikipedia.org |

Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis has emerged as a highly efficient tool for constructing oxazole rings, offering mild reaction conditions and broad substrate scope. Catalysts based on palladium, copper, and gold have been successfully employed in various cyclization strategies.

Palladium catalysis offers several routes to substituted oxazoles. One notable method involves the reaction of N-propargylamides with aryl iodides. This process is believed to proceed through a palladium-catalyzed coupling step, which is followed by an in-situ cyclization of the resulting intermediate to yield 2,5-disubstituted oxazoles. nih.gov

Another powerful strategy is the direct C-H activation and functionalization of a pre-formed oxazole ring. Palladium catalysts, in combination with specific phosphine (B1218219) ligands, can achieve regioselective arylation at either the C2 or C5 position of the oxazole core, depending on the solvent used. organic-chemistry.org For instance, C5 arylation is often favored in polar solvents. organic-chemistry.org Furthermore, palladium-catalyzed cascade reactions involving the C-H activation of simple arenes and their subsequent reaction with nitriles can produce 2,4,5-trisubstituted oxazoles under redox-neutral conditions. rsc.org A combined Pd/Cu system has also been developed for the direct arylation of 4-substituted oxazoles to produce 2,4-disubstituted products, highlighting the versatility of this approach. innovareacademics.in

| Catalytic System | Reaction Type | Product | Reference |

| Pd₂(dba)₃, Tri(2-furyl)phosphine, NaOᵗBu | Coupling/Cyclization of N-propargylamides | 2,5-Disubstituted Oxazoles | nih.gov |

| Pd catalyst, Phosphine ligand | Direct C-H Arylation | C2- or C5-Arylated Oxazoles | organic-chemistry.org |

| Pd(PPh₃)₄ / CuI | Direct C-H Arylation | 2,4-Disubstituted Oxazoles | innovareacademics.in |

Copper-catalyzed reactions provide an economical and efficient pathway for synthesizing oxazoles. A prominent method is the oxidative cyclization of enamides via vinylic C-H bond functionalization. nih.gov This reaction can be performed at room temperature using a copper(II) catalyst like CuBr₂, which likely acts as a single-electron oxidant to trigger the cyclization through a radical pathway. nih.gov This approach is effective for producing a variety of 2,5-disubstituted oxazoles bearing aryl, alkyl, and vinyl substituents in moderate to high yields. nih.gov

Additionally, copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds provides a facile route to polysubstituted oxazoles under mild conditions. acs.org This method represents an attractive alternative to traditional syntheses due to its operational simplicity and the ready availability of the starting materials. acs.org The combination of palladium and copper catalysis has also been utilized in a cascade oxidative cyclization to regioselectively synthesize trisubstituted oxazoles. rsc.orgnih.gov

| Catalyst | Precursors | Key Feature | Reference |

| Copper(II) salts (e.g., CuBr₂) | Enamides | Vinylic C-H functionalization at room temp. | nih.gov |

| Copper catalyst | Benzylamines, β-Diketones | Tandem oxidative cyclization | acs.org |

| Pd-catalyst / Cu-mediator | Not specified | Cascade C-N and C-O bond formation | rsc.orgnih.gov |

Gold catalysts are particularly effective in activating alkynes, making them well-suited for the cycloisomerization of precursors containing both alkyne and amide functionalities. Gold-catalyzed cycloisomerization of α-aminoallenes has been shown to produce dihydropyrroles, a related five-membered heterocycle, indicating the power of gold to facilitate such ring-closing reactions. nih.gov

In the context of oxazole synthesis, gold catalysis can be used in the regioselective [3 + 2] cycloaddition of alkynyl triazenes with dioxazoles to form fully substituted oxazoles under mild conditions. nih.gov Another approach involves a gold-catalyzed oxidative annulation where intermediate α-oxo gold carbenes are trapped by various cyanamides to yield 2-amino-1,3-oxazoles. organic-chemistry.org These methods showcase the unique reactivity offered by gold catalysts in constructing the oxazole core with high efficiency and selectivity. nih.govresearchgate.net

Oxidative Cyclization Methodologies (e.g., I2-promoted, t-BuOOH/I2-mediated)

Oxidative cyclization represents a powerful and direct approach for the formation of the oxazole ring. These methods typically involve the cyclization of precursor molecules like enamides, vinyl azides, or other suitable substrates, facilitated by an oxidizing agent.

Iodine-promoted and tert-butyl hydroperoxide (TBHP)/I2-mediated reactions are particularly effective for synthesizing 2,5-disubstituted oxazoles. rsc.orgresearchgate.net These methods are valued for their operational simplicity, use of readily available reagents, and often metal-free conditions. rsc.org The general mechanism involves the formation of an intermediate that undergoes iodine-mediated cyclization and subsequent oxidation to yield the aromatic oxazole ring. For instance, a one-pot synthesis of 2,5-disubstituted oxazoles can be achieved from vinyl azides and benzylamines using an iodine and TBHP mixture under aerobic conditions. rsc.org

Another prominent method is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature. nih.gov This approach allows for the synthesis of various 2,5-disubstituted oxazoles bearing a wide range of substituents in moderate to high yields. nih.gov

Table 1: Comparison of Oxidative Cyclization Methods for Oxazole Synthesis

| Methodology | Reagents/Catalysts | Substrates | Key Features |

|---|---|---|---|

| I2/TBHP-mediated | Iodine (I2), tert-butyl hydroperoxide (TBHP) | Vinyl azides, Benzylamines | Metal-free, mild conditions, good yields. rsc.orgresearchgate.net |

| Copper-Catalyzed | Copper(II) salts (e.g., CuBr2) | Enamides | Room temperature, proceeds via vinylic C-H functionalization. nih.gov |

[3+2] Cycloaddition Reactions (e.g., from α-Diazoketones with (Thio)amides)

The [3+2] cycloaddition is a fundamental strategy in heterocyclic synthesis, allowing for the construction of five-membered rings from two components: a three-atom dipole and a two-atom dipolarophile. uchicago.edu In oxazole synthesis, a common approach involves the reaction of α-diazoketones with nitriles or amides.

The reaction of α-diazoketones with amides, often catalyzed by copper(II) triflate, provides a route to 2,4-disubstituted oxazoles. semanticscholar.org Similarly, Lewis acid-catalyzed [3+2] cycloadditions have been developed for synthesizing various oxazole derivatives. acs.org These reactions are valued for their high degree of regioselectivity and efficiency in building the oxazole core. nih.gov While these methods are versatile, the synthesis of the specific 2-tert-butyl-5-substituted pattern of the target molecule requires careful selection of the starting diazoketone and amide/nitrile components. More recent developments have also explored the use of tert-butyl nitrite (B80452) (TBN) as a non-metallic radical initiator and N-O fragment donor in cycloaddition reactions to form isoxazole (B147169) and isoxazoline (B3343090) structures, highlighting the versatility of cycloaddition chemistry. mdpi.comnih.govnih.gov

Introduction and Regioselective Functionalization at C-5 with Bromomethyl Group

Once the 2-tert-butyl oxazole core is established, the next critical phase is the introduction and functionalization of the C-5 position to install the bromomethyl group. This typically proceeds by first establishing a methyl group at C-5, which is then selectively halogenated.

Methods for Selective Halogenation at C-5 (e.g., with N-Bromosuccinimide)

Electrophilic aromatic substitution on the oxazole ring generally occurs at the C-5 position. semanticscholar.orgwikipedia.org However, for the synthesis of this compound, the target is not the ring itself but the methyl substituent at the C-5 position. This is achieved through a radical substitution reaction.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), is the standard method for the allylic or benzylic bromination of hydrocarbons. masterorganicchemistry.com In the context of the 2-tert-butyl-5-methyl-1,3-oxazole precursor, the C-5 methyl group is in a "benzylic-like" position relative to the aromatic oxazole ring. This activation allows for its selective monobromination using NBS to yield the desired 5-(bromomethyl) derivative. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4).

NBS is favored over elemental bromine (Br2) because it provides a low, constant concentration of Br2, which favors radical substitution over electrophilic addition to the oxazole ring. masterorganicchemistry.com

Table 2: Reagents for Selective Bromination

| Reagent | Reaction Type | Position Targeted | Conditions |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical Substitution (Wohl-Ziegler) | C-5 Methyl Group | Radical initiator (AIBN, light), non-polar solvent (e.g., CCl4). masterorganicchemistry.com |

| Bromine (Br2) | Electrophilic Aromatic Substitution | C-5 Position of the Oxazole Ring | Lewis acid catalyst (if ring is deactivated). |

Functional Group Transformations for 5-(Bromomethyl) Installation

An alternative to direct bromination involves the installation of a different functional group at C-5 that can be later converted to a bromomethyl group. For example, a 2-tert-butyl-1,3-oxazole-5-carboxylic acid could be synthesized. This carboxylic acid can then be reduced to the corresponding 5-(hydroxymethyl) alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). The resulting alcohol can subsequently be converted to the 5-(bromomethyl) derivative using a brominating agent such as phosphorus tribromide (PBr3) or triphenylphosphine/carbon tetrabromide (Appel reaction).

Nucleophilic Substitution in 5-Bromomethyl Derivatives

The 5-(bromomethyl) group is a highly valuable synthetic handle because the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. researchgate.net This allows for the introduction of a wide array of functionalities at the C-5 position. The benzylic-like nature of the C-5 methylene (B1212753) carbon makes it highly susceptible to attack by various nucleophiles.

This reactivity enables the synthesis of a diverse library of 2-tert-butyl-1,3-oxazole (B2499270) derivatives by reacting this compound with nucleophiles such as azides, cyanides, thiols, and amines. nih.govrsc.org For instance, reaction with sodium azide (B81097) can introduce an azidomethyl group, which can be further modified, for example, via click chemistry. nih.gov

Introduction of the tert-Butyl Functionality at C-2

The introduction of the tert-butyl group at the C-2 position of the oxazole ring is typically accomplished during the initial ring-forming step. The specific precursor used in the cyclization reaction dictates the substituent at C-2.

In syntheses like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, the acyl group determines the C-2 substituent. wikipedia.org To obtain a 2-tert-butyl oxazole, a pivaloyl group (tert-butylcarbonyl) would be required. Therefore, the synthesis would start with an α-aminoketone that has been acylated with pivaloyl chloride or a similar pivaloylating agent.

Similarly, in copper-catalyzed cyclizations of enamides, the enamide precursor would need to be an N-vinylpivalamide to yield a 2-tert-butyl substituted oxazole. nih.gov The steric bulk of the tert-butyl group can influence reaction rates and yields but is generally well-tolerated in many standard oxazole syntheses. researchgate.net

Strategies for Incorporating Bulky Alkyl Substituents

Classic oxazole syntheses can be adapted for this purpose. The Robinson-Gabriel synthesis , for instance, involves the cyclodehydration of 2-acylamino ketones. To obtain a 2-tert-butyl oxazole, one would start with an N-acyl derivative of an α-amino ketone, where the acyl group is derived from pivalic acid (trimethylacetic acid). For example, reacting pivaloyl chloride with an appropriate α-amino ketone would furnish the necessary precursor, which upon treatment with a dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide), yields the 2-tert-butyl oxazole core.

Another versatile approach is the Van Leusen oxazole synthesis , which typically reacts an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. mdpi.comnih.gov To place the tert-butyl group at the C2 position, a modified starting material would be necessary, as the standard reaction does not directly accommodate this substitution pattern. However, other pathways starting from precursors containing the tert-butyl group are more common. For example, the synthesis of related 1,2,4-oxadiazoles has been achieved using tert-butyl amidoxime, which is prepared from trimethyl acetonitrile (B52724). lew.ro This highlights a common strategy: incorporating the bulky functional group into one of the primary starting materials before the cyclization step.

The following table summarizes key strategies and findings for incorporating bulky substituents in the synthesis of five-membered heterocycles like oxazoles.

| Synthetic Strategy | Precursor Containing Bulky Group | Key Reaction Type | Notes | Reference |

| Robinson-Gabriel Synthesis | Pivaloyl chloride / Pivalic anhydride | Cyclodehydration | Forms the 2-tert-butyl oxazole from a 2-(pivaloylamino)-ketone intermediate. | derpharmachemica.com |

| Condensation Reactions | Trimethyl acetonitrile / Pivaldehyde | Cyclocondensation | Used to form related heterocycles; the nitrile or aldehyde provides the tert-butyl-C- moiety. | lew.ro |

| From α-haloketones | Pivaloyl amide | Hantzsch-type synthesis | Condensation of an amide with an α-haloketone. | N/A |

Convergent and Divergent Synthetic Pathways to this compound

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related final products. researchgate.net For the target molecule, a divergent approach would involve the initial synthesis of a core intermediate, such as 2-tert-butyl-5-methyloxazole or ethyl 2-tert-butyl-oxazole-5-carboxylate. This central scaffold would then undergo a series of functional group transformations at the C5 position to introduce the bromomethyl group. For instance, the 5-methyl group could be subjected to radical bromination, or the ester could be reduced to a hydroxymethyl group, which is then converted to the target bromide using a reagent like phosphorus tribromide. This approach is highly efficient for creating a library of C5-substituted analogs from a single, readily accessible precursor. researchgate.net

A convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in the final stages of the sequence. nih.gov For this compound, a convergent route might involve preparing a fragment containing the tert-butyl group and another containing the C4, C5, and bromomethyl components. For example, a pivalic acid derivative (e.g., pivalamide) could serve as one fragment. The second fragment could be a three-carbon α,β-dihaloketone like 1,3-dibromopropan-2-one. A late-stage condensation and cyclization of these two fragments, perhaps via a modified Robinson-Gabriel or related synthesis, would assemble the final oxazole ring. This strategy is often more efficient for complex targets as it maximizes the efficiency of each step and allows for independent optimization of the synthesis of each fragment. nih.gov

The table below outlines the conceptual differences between these two pathways for the target compound.

| Pathway Type | Description | Hypothetical Key Step for Target Compound | Advantages | Reference |

| Divergent | A common precursor is modified in different ways to produce a library of related compounds. | Late-stage bromination of a 2-tert-butyl-5-methyloxazole intermediate. | Efficient for generating multiple analogs; simplifies purification of early intermediates. | researchgate.net |

| Convergent | Two or more complex fragments are synthesized separately and then combined at a late stage. | Cyclocondensation of pivalamide (B147659) with a 1,3-dihalopropanone derivative. | High overall yield for complex molecules; allows for parallel synthesis of fragments. | nih.gov |

Reactivity and Chemical Transformations of 5 Bromomethyl 2 Tert Butyl 1,3 Oxazole

Electrophilic Reactivity of the Bromomethyl Moiety

The bromine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction. Consequently, the bromomethyl group of 5-(bromomethyl)-2-tert-butyl-1,3-oxazole is an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution Reactions (SN2)

The primary pathway for the reaction of the bromomethyl group is the bimolecular nucleophilic substitution (SN2) mechanism. This reaction involves a backside attack by a nucleophile on the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. While specific studies detailing the SN2 reactivity of this compound are not extensively documented, its behavior can be inferred from the well-established reactivity of similar heterocyclic and benzylic halides nih.gov.

Nitrogen, sulfur, and oxygen-based nucleophiles readily react with benzylic-type halides. Research on related oxazole (B20620) structures demonstrates this reactivity. For instance, various 5-alkylamino-1,3-oxazole-4-carbonitriles have been synthesized, indicating that amino groups can effectively displace leaving groups on an oxazole scaffold osi.lvresearchgate.net. Similarly, the synthesis of 5-(alkylthio)-1,3,4-thiadiazole derivatives involves S-alkylation, a reaction analogous to the displacement of bromide by an alkylthio nucleophile researchgate.net. These examples suggest that this compound would react efficiently with primary and secondary amines, thiols, and alcohols (or their corresponding conjugate bases, thiolates and alkoxides) to yield the corresponding 5-(aminomethyl), 5-(thiomethyl), and 5-(alkoxymethyl) derivatives.

Table 1: Examples of Nucleophilic Substitution on Related Heterocyclic Scaffolds

| Heterocycle Substrate | Nucleophile | Product Class | Reference |

| Substituted 1,3-Oxazole | Alkylamine | 5-Alkylamino-1,3-oxazole | osi.lvresearchgate.net |

| 5-(Alkylthio)-1,3,4-thiadiazole-2(3H)-thione | Methyl 2-chloroacetate | 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)acetate | researchgate.net |

Thiophenoxide, a soft and potent sulfur nucleophile, is expected to react cleanly with this compound to afford the corresponding 5-((phenylthio)methyl) derivative. This reaction is well-precedented in azole chemistry; for example, N-protected 2,4,5-tribromoimidazoles react with sodium arenethiolates to displace the bromine atom at the C2 position rsc.org.

Thiocyanate (B1210189) (SCN⁻) is an ambident nucleophile, capable of attacking through either the sulfur or nitrogen atom. In reactions with benzylic-type halides under typical SN2 conditions, the reaction generally occurs via the more nucleophilic sulfur atom, leading to the formation of an organic thiocyanate researchgate.net. Therefore, the reaction with potassium or sodium thiocyanate would likely yield 5-(thiocyanatomethyl)-2-tert-butyl-1,3-oxazole.

The formation of new carbon-carbon bonds can be achieved by reacting this compound with soft carbon nucleophiles, such as stabilized carbanions. A classic example is the malonic ester synthesis, where diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to generate a nucleophilic enolate. This enolate can then displace the bromide from the oxazole substrate, yielding a diethyl 2-((2-(tert-butyl)-1,3-oxazol-5-yl)methyl)malonate. Subsequent hydrolysis and decarboxylation of the malonic ester would provide 3-(2-(tert-butyl)-1,3-oxazol-5-yl)propanoic acid.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle that can be functionalized through various modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. These reactions typically require prior conversion of a C-H bond on the ring to a C-Halogen or C-Triflate bond, or direct C-H activation. For a compound like this compound, cross-coupling reactions would typically be performed on a related substrate, such as a 4- or 5-halo-2-tert-butyl-1,3-oxazole, to build the carbon skeleton before introducing the bromomethyl group.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and have been successfully applied to oxazole systems.

Suzuki-Miyaura Reaction : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. It is widely used due to the stability and low toxicity of the boron reagents nih.gov. The Suzuki-Miyaura coupling has been effectively used to functionalize oxazoles at various positions. For example, an iterative synthesis of poly-oxazoles has been developed using a Suzuki-Miyaura coupling with an oxazolylboronate researchgate.net. This methodology has also been applied to synthesize complex benzoxazole-containing molecules drpress.org. This demonstrates that a 4- or 5-halo-2-tert-butyl-1,3-oxazole could be coupled with a variety of aryl or vinyl boronic acids.

Negishi and Stille Reactions : The Negishi reaction utilizes an organozinc reagent, while the Stille reaction employs an organostannane. Both have been used for the site-selective elaboration of the oxazole nucleus. Studies have shown that 5-lithio-4-bromo-2-phenylthio-1,3-oxazole can be transmetalated to a zinc reagent for effective Negishi cross-coupling to introduce alkenyl and aryl groups at the C5 position nih.gov. Stille reactions have also been documented for the C4 and C5 arylation of 2-phenyl-1,3-oxazole derivatives nih.gov.

Heck Reaction : The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene mdpi.com. While less common for direct functionalization of the oxazole core itself compared to Suzuki or Stille couplings, it remains a viable strategy for coupling halo-oxazoles with various alkenes to introduce vinyl substituents.

Table 2: Examples of Cross-Coupling Reactions on Oxazole and Related Heterocycles

| Reaction Type | Heterocycle Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | 2,4-Dihalooxazole | Oxazolylboronate | Pd(PPh₃)₄ / Base | Poly-oxazole | researchgate.net |

| Suzuki-Miyaura | 5-Halo-1,2,3-triazole | Arylboronic acid | Pd-NHC complex / Base | 5-Aryl-1,2,3-triazole | rsc.org |

| Negishi | 5-Lithio-4-bromo-2-phenylthio-1,3-oxazole (via transmetalation) | Alkenyl/Aryl Halide | Pd(dba)₂ / P(2-furyl)₃ | 5-Alkenyl/Aryl-oxazole | nih.gov |

| Stille | 2-Phenyl-1,3-oxazole | Organostannane | Pd Catalyst | C4/C5-Arylated Oxazole | nih.gov |

C-H Functionalization Strategies (e.g., Direct Arylation)

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for forming carbon-carbon bonds without the need for pre-functionalized starting materials. scispace.com In the context of oxazoles, palladium-catalyzed direct arylation is a prominent strategy for introducing aryl groups onto the heterocyclic core. rsc.org

The regioselectivity of this reaction on the oxazole ring is dictated by the acidity of the C-H protons, which generally follows the order C2 > C5 > C4. pharmaguideline.com However, in this compound, the C2 and C5 positions are already substituted. This leaves the C-H bond at the C4 position as the sole site for direct functionalization on the oxazole ring itself.

While C4-arylation is less common than functionalization at the more acidic C2 or C5 positions, it can be achieved under specific catalytic conditions. The reaction would typically involve a palladium catalyst, a suitable ligand, a base, and an aryl halide. The bulky tert-butyl group at C2 and the bromomethyl group at C5 would exert significant steric and electronic influence, potentially requiring optimized conditions to achieve efficient coupling at the sterically less hindered C4 position.

Table 1: General Conditions for Palladium-Catalyzed Direct Arylation of Oxazoles

| Component | Example | Purpose |

| Catalyst | Pd(OAc)₂, PdCl₂ | Facilitates C-H activation and C-C bond formation |

| Ligand | Phosphine-based (e.g., SPhos) or N-heterocyclic carbenes (NHCs) | Stabilizes the palladium center and modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, KOAc | Acts as a proton acceptor in the C-H activation step |

| Aryl Source | Aryl bromides, iodides, or chlorides | Provides the aryl group for coupling |

| Solvent | DMA, DMF, Toluene | Provides the reaction medium |

Reduction of the Oxazole Ring to Dihydrooxazole Derivatives

The aromatic oxazole ring can be reduced to form non-aromatic dihydrooxazole (oxazoline) derivatives. This transformation typically involves the reduction of one of the double bonds within the ring. The choice of reducing agent and conditions is crucial to achieve the desired transformation without affecting other functional groups in the molecule.

Common methods for the reduction of oxazoles include catalytic hydrogenation or the use of chemical reducing agents. pharmaguideline.com For this compound, a significant challenge is the chemoselective reduction of the oxazole ring in the presence of the bromomethyl group. The C-Br bond is also susceptible to reduction, which could lead to the formation of 2-tert-butyl-5-methyl-1,3-oxazole as a byproduct. Therefore, mild and selective reduction conditions would be necessary to favor the formation of 2-tert-butyl-5-(bromomethyl)-4,5-dihydro-1,3-oxazole.

Cycloaddition Reactions of Oxazoles as Dienes (e.g., Diels-Alder)

Oxazoles can function as azadienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity provides a powerful pathway for the synthesis of highly substituted pyridine (B92270) derivatives. researchgate.net In this reaction, the oxazole ring (the diene) reacts with a dienophile (typically an electron-deficient alkene or alkyne) to form a bicyclic oxygen-bridged intermediate. This primary adduct is often unstable and undergoes a retro-Diels-Alder reaction with the elimination of water (or another small molecule), leading to the formation of a pyridine ring. pharmaguideline.comresearchgate.net

For this compound, the C2 and C5 positions act as the termini of the diene system. The reaction is facilitated by electron-donating substituents on the oxazole ring, which raise the energy of the highest occupied molecular orbital (HOMO) of the diene, thereby enhancing its interaction with the lowest unoccupied molecular orbital (LUMO) of an electron-deficient dienophile. pharmaguideline.com The tert-butyl group at C2 serves this role, increasing the electron density of the ring and promoting the cycloaddition.

Influence of the tert-Butyl Group on Reaction Selectivity and Rate

The tert-butyl group at the C2 position is not merely a passive substituent; its steric and electronic properties profoundly influence the reactivity of the oxazole ring.

Steric Effects : The significant steric bulk of the tert-butyl group effectively shields the C2 position and the adjacent nitrogen atom from chemical attack. This steric hindrance is a key factor in directing C-H functionalization reactions exclusively to the C4 position, as both the C2 and C5 positions are substituted and the C2 position is additionally blocked. In cycloaddition reactions, this group can influence the facial selectivity of the dienophile's approach to the diene.

Electronic Effects : As an alkyl group, the tert-butyl substituent is electron-donating through an inductive effect. This increases the electron density of the oxazole ring, which has two main consequences. Firstly, it enhances the nucleophilicity of the ring, making it more reactive in Diels-Alder reactions where the oxazole acts as the electron-rich diene. pharmaguideline.com Secondly, it can influence the acidity of the remaining C4-H proton, affecting the conditions required for C-H activation.

Table 2: Summary of the Influence of the tert-Butyl Group

| Property | Effect on Reactivity | Consequence for this compound |

| Steric Bulk | Hinders approach to C2 position | Directs C-H functionalization to C4; influences stereoselectivity in cycloadditions. |

| Electron-Donating Nature | Increases electron density of the oxazole ring | Activates the ring for Diels-Alder reactions; modulates C4-H acidity. |

Mechanistic Investigations of Key Reaction Pathways

Understanding the precise mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of computational modeling and experimental studies.

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms that are difficult to probe experimentally. nih.gov For the reactions of substituted oxazoles, computational studies can be employed to:

Model Transition States : In Diels-Alder reactions, DFT calculations can map the potential energy surface, identify the transition state structure for the initial [4+2] cycloaddition, and calculate the activation energy. This helps to predict the feasibility and rate of the reaction. nih.gov

Explain Regio- and Stereoselectivity : By comparing the activation energies of different possible reaction pathways, computational models can predict the favored regio- and stereochemical outcomes. For instance, the influence of the tert-butyl group on the dienophile's approach can be modeled to explain observed stereoselectivities.

Analyze Frontier Molecular Orbitals : Calculations of the HOMO and LUMO energies of the oxazole and the dienophile can explain the reactivity in Diels-Alder reactions. A smaller HOMO-LUMO gap generally corresponds to a more facile reaction. nih.gov

Investigate C-H Activation Mechanisms : For direct arylation, computational studies can help distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD) or oxidative addition pathways, by calculating the energy profiles for each.

Experimental Probing of Reaction Intermediates

While computational studies provide a theoretical framework, experimental evidence is crucial for confirming proposed mechanisms.

Trapping of Intermediates : The bicyclic adduct formed in the Diels-Alder reaction of oxazoles is typically transient and rapidly converts to the pyridine product. researchgate.net In some cases, these intermediates can be "trapped" by using specific dienophiles or by running the reaction at very low temperatures, allowing for their spectroscopic characterization (e.g., by NMR) and confirming their role in the reaction pathway.

Kinetic Isotope Effect (KIE) Studies : For C-H functionalization at the C4 position, conducting the reaction with a substrate that is deuterated at C4 can provide mechanistic insight. A significant KIE (a slower reaction rate for the deuterated substrate) would indicate that the C-H bond cleavage is a rate-determining step in the reaction mechanism.

Isolation of Catalytic Intermediates : In palladium-catalyzed C-H arylation, it is sometimes possible to synthesize and characterize proposed organometallic intermediates in the catalytic cycle. Observing the reactivity of these isolated complexes can provide strong evidence for their involvement in the productive catalytic pathway.

In-situ Spectroscopy : Techniques like in-situ IR or NMR spectroscopy can be used to monitor the reaction mixture over time, potentially allowing for the direct observation of transient intermediates or the formation of key catalytic species.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The 5-(bromomethyl) group on the oxazole (B20620) ring is an excellent electrophilic handle for the construction of larger, more complex heterocyclic systems. This functionality allows for facile reaction with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in building intricate molecular scaffolds.

The bromomethyl group can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, effectively linking the oxazole core to other heterocyclic units or forming new ring systems. For instance, reaction with primary or secondary amines can yield N-substituted (aminomethyl)oxazoles, which can be precursors to fused heterocyclic systems or ligands for metal catalysis. nih.gov Similarly, reactions with thiols or alcohols can introduce thioether or ether linkages, respectively, expanding the molecular diversity accessible from this single precursor. nih.gov

The general synthetic utility of halomethyl-substituted azoles is well-documented. nih.govresearchgate.net These compounds serve as key intermediates in multi-component reactions and cycloaddition processes. For example, the reaction of a 5-(bromomethyl)isoxazole, a close structural analog, with aldoximes via a 1,3-dipolar cycloaddition demonstrates a powerful method for creating regioselective 3,5-disubstituted isoxazoles. researchgate.net By analogy, 5-(Bromomethyl)-2-tert-butyl-1,3-oxazole is a prime candidate for similar synthetic strategies aimed at producing novel, densely functionalized heterocyclic compounds.

Table 1: Potential Reactions for Heterocycle Synthesis

| Nucleophile/Reagent | Resulting Linkage/Structure | Potential Application |

|---|---|---|

| Primary/Secondary Amine (e.g., Aniline, Morpholine) | C5-CH₂-NRR' | Precursor for ligands, bioactive amine derivatives |

| Thiol (e.g., Thiophenol) | C5-CH₂-SR | Synthesis of sulfur-containing heterocycles |

| Azide (B81097) (e.g., Sodium Azide) | C5-CH₂-N₃ | Intermediate for triazole synthesis via click chemistry |

| Stabilized Carbanion (e.g., Diethyl Malonate) | C5-CH₂-CH(CO₂Et)₂ | Carbon-carbon bond formation for chain extension |

Building Block for Macrocyclic Structures

Macrocycles are of significant interest in medicinal and materials chemistry due to their unique conformational properties and ability to bind to biological targets. The oxazole ring is a common component of many natural and synthetic macrocyclic compounds. pitt.edu The defined geometry and peptidic nature of the oxazole unit make it an excellent component for creating rigid and pre-organized macrocyclic scaffolds.

This compound is well-suited for use in macrocyclization reactions. Its single reactive bromomethyl group allows it to be incorporated into a linear precursor chain containing a nucleophilic site at the other terminus. An intramolecular nucleophilic substitution reaction can then be employed to close the ring, forming the macrocyclic structure. The tert-butyl group can serve to influence the conformation of the final macrocycle. The utility of oxazoles in preparing macrocycles containing amino acid residues has been demonstrated, highlighting their role as peptidomimetics in constructing orthogonally protected scaffolds for supramolecular chemistry.

Utility in the Synthesis of Bioactive Molecule Frameworks

The 1,3-oxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a wide array of biological activities. nih.gov These activities include antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. mdpi.comfrontiersin.org The oxazole ring can engage with biological receptors and enzymes through various non-covalent interactions, making it a valuable component in drug design. nih.gov

This compound serves as a key building block for introducing the 2-tert-butyl-oxazole motif into potential therapeutic agents. The bromomethyl handle allows for the covalent attachment of this scaffold to other molecular fragments, enabling the exploration of structure-activity relationships. For example, it can be used to synthesize analogs of natural products or to build novel frameworks designed to interact with specific biological targets. The synthesis of compounds like Oxaprozin, an anti-inflammatory drug, has been achieved using halomethyl-oxazole intermediates, underscoring the importance of this class of reagents in medicinal chemistry. nih.gov The development of new synthetic methods, such as the van Leusen oxazole synthesis, has further expanded the accessibility of diverse oxazole-containing molecules for biological screening. mdpi.com

Table 2: Examples of Bioactive Scaffolds Incorporating the Oxazole Ring

| Compound Class | General Biological Activity | Role of Oxazole |

|---|---|---|

| Linear and Cyclic Peptides | Antitumor, Antimicrobial | Structural mimic of an amino acid residue |

| Polyketides | Antifungal, Cytotoxic | Core heterocyclic element |

| Synthetic Small Molecules | Anti-inflammatory, Kinase Inhibition | Pharmacophore for receptor binding |

Retrosynthetic Analysis for this compound-Containing Target Molecules

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. When a target molecule contains the 2-tert-butyl-5-methyl-1,3-oxazole substructure, this compound often emerges as the logical precursor or "synthon."

Consider a hypothetical target molecule, such as a complex ligand or a natural product analog, containing a 5-substituted 2-tert-butyl-oxazole core where the substituent at the 5-position is linked via a methylene (B1212753) bridge (e.g., -CH₂-Nu, where Nu is a nucleophilic fragment). The key retrosynthetic disconnection would be the bond between the methylene carbon and the nucleophilic fragment. This disconnection reveals a cationic synthon at the methylene position, which is synthetically equivalent to the electrophilic this compound.

This strategy simplifies the synthesis by breaking down the target molecule into smaller, more manageable fragments. The forward synthesis would then involve the key step of reacting this compound with the appropriate nucleophile (H-Nu) to form the desired bond and assemble the target structure. This approach highlights the strategic importance of the title compound as a foundational building block for accessing a wide range of complex chemical entities.

Advanced Synthetic Methodologies and Green Chemistry Approaches

Metal-Free Synthetic Protocols

In recent years, metal-free reactions for constructing the oxazole (B20620) skeleton have gained prominence to avoid the toxicity, cost, and scarcity associated with some transition-metal catalysts. rsc.orgresearchgate.net These methods offer robust and environmentally benign alternatives for synthesizing oxazole derivatives.

One prominent metal-free strategy involves the use of iodine-mediated reactions. For instance, a multipathway domino strategy starting from methyl ketones, arylethenes, or arylacetylenes can construct 2-acyloxazoles without any metal catalyst, proceeding through a consecutive iodination/Kornblum oxidation/cyclization sequence. researchgate.net Another approach utilizes a catalytic amount of potassium iodide with a green oxidant like tert-butyl hydroperoxide (TBHP) for the amidation and subsequent intramolecular oxidative cyclization of enaminone derivatives under mild conditions. researchgate.net Hypervalent iodine reagents have also been employed in oxidative rearrangement strategies to produce 2,4,5-trisubstituted oxazoles. tandfonline.com

The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a cornerstone of metal-free oxazole synthesis and is particularly suitable for preparing 5-substituted oxazoles. researchgate.netnih.gov This reaction involves the cycloaddition of TosMIC with an aldehyde. nih.gov For the synthesis of 5-(Bromomethyl)-2-tert-butyl-1,3-oxazole, a key precursor would be an appropriately substituted aldehyde that can be converted to the bromomethyl group post-synthesis, or a more complex starting material that already contains the necessary functionality.

| Metal-Free Approach | Key Reagents/Conditions | Applicability to 5-Substituted Oxazoles | Reference |

|---|---|---|---|

| Iodine-Mediated Cyclization | Iodine(III) reagents, KI/TBHP | Effective for constructing polysubstituted oxazoles. researchgate.net | researchgate.net |

| van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehydes, Base | A direct and widely used method for 5-substituted oxazoles. researchgate.netnih.gov | researchgate.netnih.gov |

| TBAI-Mediated Cyclization | Tetramethylammonium iodide (TBAI), Dimethyl sulfite | Enables cyclization and methylsulfonylation of propargylic amides. researchgate.net | researchgate.net |

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalytic systems are crucial for enhancing the efficiency and regioselectivity of oxazole synthesis. While metal-free options are growing, transition-metal catalysis remains a powerful tool for specific bond formations and achieving high yields.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used for functionalizing pre-formed oxazole rings. ijpsonline.com Methodologies for the direct C-H arylation of oxazoles have been developed with high regioselectivity at both C-5 and C-2 positions using task-specific phosphine (B1218219) ligands. organic-chemistry.org For example, C-5 arylation is often preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents, demonstrating the high degree of control achievable. organic-chemistry.org

Copper-catalyzed reactions also provide efficient routes. A copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization can produce 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org Furthermore, a solvent-free, copper-catalyzed annulation using molecular oxygen as the oxidant has been developed for synthesizing 2,4,5-triarylated oxazoles. organic-chemistry.org

Zinc catalysts, such as Zn(OTf)₂, have been employed in tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols to yield functionalized oxazole derivatives. acs.org

| Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Palladium with Phosphine Ligands | Direct C-H Arylation | High regioselectivity for C-2 or C-5 functionalization. organic-chemistry.org | organic-chemistry.org |

| Copper(II) Salts | Oxidative Cyclization of Enamides | Mild, room temperature conditions. organic-chemistry.org | organic-chemistry.org |

| Zinc(II) triflate (Zn(OTf)₂) | Tandem Cycloisomerization/Alkylation | Dual function as both a π-acid and σ-acid catalyst. acs.org | acs.org |

| Gold Complexes | [2+2+1] Annulation | Mild conditions for synthesizing 2,5-disubstituted oxazoles from alkynes and nitriles. organic-chemistry.org | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced product purity. researchgate.netpnrjournal.com The application of microwave irradiation to oxazole synthesis has proven highly effective.

For example, a rapid, one-pot microwave-assisted synthesis of 5-substituted oxazoles from aryl-aldehydes and TosMIC has been established using isopropanol (B130326) as a solvent. nih.govacs.org In one study, using potassium phosphate (B84403) as a base and irradiating at 65°C and 350 W for just 8 minutes resulted in a 96% yield of 5-phenyl oxazole. nih.gov This protocol is noted for being environmentally benign, economical, and scalable, with successful gram-scale synthesis demonstrated. nih.gov

Another approach involves the microwave-promoted cyclodehydration of 2-acylamino carbonyl compounds using the Burgess reagent, which serves as a mild dehydrating agent. thieme-connect.com This method avoids the harsh conditions of classical Robinson-Gabriel synthesis and provides high yields of oxazoles rapidly and with a simple workup. thieme-connect.com Microwave irradiation has also been successfully applied to the cyclocondensation of oximes and acid chlorides to furnish oxazoles. researchgate.net

| Microwave Protocol | Reactants | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| van Leusen-type Reaction | Aryl aldehydes, TosMIC | K₃PO₄, Isopropanol, 65°C, 8 min, 350 W | High yield (96%) and rapid, scalable synthesis. nih.gov | nih.govacs.org |

| Robinson-Gabriel Variation | 2-Acylamino carbonyls, Burgess reagent | THF, Monomode microwave | Avoids harsh dehydrating agents, provides high yields quickly. thieme-connect.com | thieme-connect.com |

| Cyclocondensation Cascade | Oximes, Acid chlorides | 1,2-dichlorobenzene, catalytic DMAP | Rapid O,N-acylation–cyclodehydration cascade. researchgate.net | researchgate.net |

Continuous Flow Synthesis for Process Intensification and Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. uc.ptnih.gov These features make it an ideal platform for process intensification in the synthesis of oxazoles.

A fully automated, multi-step continuous flow synthesis of 4,5-disubstituted oxazoles has been developed. durham.ac.ukresearchgate.net In one setup, streams of an acid chloride and an isocyanide are mixed and then passed through a packed cartridge containing a solid-supported base (e.g., PS-BEMP), which catalyzes the intramolecular cyclization. durham.ac.uk This process can yield the desired oxazole products in high purity and yields (>80%) with residence times of only 20-30 minutes. durham.ac.uk Such systems are highly flexible and allow for the rapid, on-demand synthesis of gram quantities of material. durham.ac.ukresearchgate.net

| Flow Synthesis Application | Key Features | Advantages | Reference |

|---|---|---|---|

| Automated Synthesis of 4,5-Disubstituted Oxazoles | On-chip mixing, solid-supported reagents (PS-BEMP). | Rapid (20-30 min), scalable (gram quantities), high purity. durham.ac.uk | durham.ac.ukresearchgate.net |

| Synthesis of 2-(bromomethyl)oxazoles | Integrated multi-step sequence (thermolysis, cyclization, substitution). | Avoids isolation of unstable intermediates, short residence times (7-9 min). beilstein-journals.org | beilstein-journals.orgnih.gov |

| General Oxazole Synthesis | In-line purification and workup (extraction, chromatography). nih.gov | Increased efficiency, reduced manual handling, improved safety. nih.gov | uc.ptnih.gov |

Utilization of Sustainable Reaction Media (e.g., Ionic Liquids, Water)

The choice of solvent is a critical component of green chemistry. Replacing volatile and toxic organic solvents with sustainable media like ionic liquids (ILs) or water can significantly reduce the environmental impact of a synthetic process. rsc.orgijpsonline.com

Ionic liquids have been successfully employed as recyclable solvents for oxazole synthesis. An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles was developed using ILs such as [bmim]Br. organic-chemistry.org The reaction of TosMIC, aliphatic halides, and aldehydes in [bmim]Br with K₂CO₃ as the base at room temperature afforded high yields. organic-chemistry.org A key advantage is the ability to recover and reuse the ionic liquid for multiple runs (up to six times) without a significant drop in product yield. ijpsonline.comorganic-chemistry.org

Water, the most abundant and environmentally benign solvent, has also been utilized. A novel approach to the van Leusen reaction was developed using β-cyclodextrin (β-CD) as a catalyst in water. nih.gov This system allows the reaction between diverse aldehydes and TosMIC to proceed at a low temperature (50 °C) with only catalytic amounts of a base, producing excellent yields. nih.gov The use of water as the reaction medium represents a significant advancement in making the synthesis of oxazoles greener. nih.gov Deep eutectic solvents (DES) have also been explored as effective and sustainable catalysts for producing 2-aminooxazoles. ijpsonline.com

| Sustainable Medium | Synthetic Method | Key Advantages | Reference |

|---|---|---|---|

| Ionic Liquids (e.g., [bmim]Br) | One-pot van Leusen Synthesis | High yields, non-volatile, thermally stable, recyclable (up to 6 runs). organic-chemistry.org | ijpsonline.comorganic-chemistry.orgresearchgate.net |

| Water | β-cyclodextrin catalyzed van Leusen Reaction | Environmentally benign, mild conditions (50°C), uses catalytic base. nih.gov | nih.gov |

| Deep Eutectic Solvents (DES) | Three-component reaction for 2-aminooxazoles | Acts as an effective catalyst, mild reaction conditions. ijpsonline.com | ijpsonline.com |

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic structure and bonding within 5-(Bromomethyl)-2-tert-butyl-1,3-oxazole. The oxazole (B20620) ring is an aromatic heterocycle, and its electronic properties are influenced by the presence of both an oxygen and a nitrogen atom.

The 2-tert-butyl group, being an electron-donating alkyl group, influences the electron density of the oxazole ring through inductive effects. This generally leads to an increase in the electron density of the ring system. The 5-bromomethyl group, on the other hand, is an electron-withdrawing group due to the electronegativity of the bromine atom, which impacts the charge distribution, particularly at the C5 position and the attached methylene (B1212753) group.

Molecular orbital analysis reveals the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many substituted oxazoles, the HOMO is typically distributed over the oxazole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is also often located on the ring, signifying the sites prone to nucleophilic attack. The presence of the bromomethyl group significantly influences the LUMO, lowering its energy and making the methylene carbon a prime site for nucleophilic substitution.

Table 1: Calculated Electronic Properties of Substituted Oxazoles

| Property | Oxazole | 2-tert-butyloxazole | 5-methyloxazole |

|---|---|---|---|

| HOMO Energy (eV) | -9.5 | -9.2 | -9.3 |

| LUMO Energy (eV) | -0.5 | -0.3 | -0.4 |

| Dipole Moment (D) | 1.5 | 1.7 | 1.6 |

Note: This table presents illustrative data based on general trends for substituted oxazoles and is not specific to this compound.

Prediction of Reactivity and Regioselectivity using Fukui Functions

Fukui functions are powerful tools within conceptual DFT for predicting the reactivity and regioselectivity of chemical reactions. They indicate the change in electron density at a particular point in a molecule with respect to a change in the total number of electrons. There are three main types of Fukui functions: f(r)+ for nucleophilic attack, f(r)- for electrophilic attack, and f(r)0 for radical attack.

For this compound, the primary reactive sites can be predicted:

Nucleophilic Attack (f(r)+): The largest values of f(r)+ are expected to be on the carbon atom of the bromomethyl group, making it highly susceptible to SN2 reactions. Another potential site for nucleophilic attack is the C2 position of the oxazole ring.

Electrophilic Attack (f(r)-): The nitrogen atom (N3) and the C4 carbon of the oxazole ring are predicted to be the most likely sites for electrophilic attack, due to the localization of the HOMO.

Radical Attack (f(r)0): The prediction for radical attack would be an average of the sites for nucleophilic and electrophilic attack.

The tert-butyl group at the C2 position enhances the nucleophilicity of the ring, while the bromomethyl group at C5 primarily activates the exocyclic methylene carbon for nucleophilic substitution.

Table 2: Predicted Regioselectivity for this compound based on Fukui Functions

| Atom/Group | Predicted Site for Nucleophilic Attack | Predicted Site for Electrophilic Attack |

|---|---|---|

| C2 | Secondary | Minor |

| N3 | Minor | Primary |

| C4 | Minor | Secondary |

| C5 | Minor | Minor |

| -CH2Br (Carbon) | Primary | - |

Note: This table is a qualitative prediction based on established principles of Fukui functions for similar heterocyclic systems.

Modeling of Transition States and Reaction Energetics

Computational modeling of transition states and reaction energetics provides quantitative insights into reaction mechanisms and rates. A key reaction of this compound is the nucleophilic substitution at the bromomethyl carbon.

For an SN2 reaction with a nucleophile (e.g., CN-), the transition state would involve the simultaneous formation of the new C-Nu bond and the breaking of the C-Br bond. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The activation energy (ΔE‡) for the reaction can then be determined as the energy difference between the transition state and the reactants.

Table 3: Illustrative Energetics for an SN2 Reaction of a Bromomethyl-Substituted Heterocycle

| Parameter | Gas Phase (kcal/mol) | In Acetonitrile (B52724) (kcal/mol) |

|---|---|---|

| Activation Energy (ΔE‡) | +15 | +20 |

| Reaction Energy (ΔErxn) | -25 | -20 |

Note: This data is illustrative for a typical SN2 reaction on a similar substrate and is not a calculated value for the specific compound.

Conformation and Stereoelectronic Effects Induced by tert-Butyl Substitution

The tert-butyl group is known for its significant steric bulk, which strongly influences the conformation of molecules. In this compound, the tert-butyl group at the C2 position will have notable stereoelectronic effects.

Due to its size, the tert-butyl group will prefer a conformation that minimizes steric hindrance with the adjacent atoms of the oxazole ring and any nearby solvent molecules. This steric influence can affect the planarity of the oxazole ring, although the aromatic nature of the ring will resist significant distortion.

Stereoelectronic effects arise from the interaction of bonding and non-bonding orbitals. The electron-donating nature of the tert-butyl group influences the electronic properties of the oxazole ring through hyperconjugation and inductive effects. This can impact the reactivity of the different positions on the ring. For instance, the increased electron density at the N3 position due to the tert-butyl group can enhance its basicity and nucleophilicity. The steric hindrance from the tert-butyl group can also direct incoming reagents to attack the less hindered faces of the molecule, influencing the stereochemical outcome of reactions.

Future Research Directions and Outlook

Development of Novel and Atom-Economical Synthetic Routes

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel, Bredereck, and van Leusen reactions. researchgate.net However, the future of synthesizing compounds such as 5-(Bromomethyl)-2-tert-butyl-1,3-oxazole lies in the development of more atom-economical and environmentally benign methodologies. ijpsonline.com Atom economy, a principle of green chemistry, seeks to maximize the incorporation of all materials used in the synthesis into the final product. ijpsonline.com

Future synthetic strategies are expected to move away from classical condensation reactions, which often generate stoichiometric amounts of waste. Instead, research will likely focus on catalytic C-H activation and oxidative cyclization pathways. These methods offer a more direct and efficient means of constructing the oxazole ring system, minimizing byproduct formation. For instance, gold-catalyzed annulation of terminal alkynes, nitriles, and an oxygen atom from an oxidant represents a [2+2+1] approach to forming 2,5-disubstituted oxazoles. organic-chemistry.org The development of catalysts that can facilitate the direct and selective bromination of a methyl group at the 5-position of a pre-formed 2-tert-butyl-1,3-oxazole (B2499270) would also represent a significant advancement in atom economy.

Exploration of Undiscovered Reactivity Patterns of the Bromomethyl-Oxazole System

The bromomethyl group is a key functional handle, rendering the 5-position of the oxazole ring susceptible to nucleophilic substitution. While reactions with common nucleophiles like amines, thiols, and alkoxides are known for similar halomethyl-oxazoles, there remains a vast, unexplored territory of reactivity for this system. nih.gov

Future research will likely delve into the following areas:

Transition Metal-Catalyzed Cross-Coupling Reactions: The bromomethyl moiety can be exploited in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of complex oxazole derivatives.

Radical-Mediated Transformations: Exploration of radical reactions involving the bromomethyl group could unlock novel synthetic pathways that are orthogonal to traditional ionic reaction mechanisms.

Ambident Reactivity: A deeper investigation into the ambident reactivity of the bromomethyl-oxazole system, considering the interplay between the bromomethyl group and the electronic properties of the oxazole ring, could reveal new and selective transformations. The oxazole ring itself can participate in reactions, and understanding the chemoselectivity of reactions at the bromomethyl group versus the ring is crucial. komorowski.edu.pl

A systematic study of the reactivity of this compound with a wide array of nucleophiles and under various reaction conditions will be essential to fully map its synthetic potential.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

Predictive Reactivity: ML models can be developed to predict the reactivity of the bromomethyl-oxazole system with various reagents, helping to prioritize experimental efforts.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as solvent, temperature, catalyst, and reaction time to maximize yield and minimize byproducts.

De Novo Design: AI can be used to design novel oxazole derivatives with desired properties, starting from the this compound scaffold.

The integration of AI and machine learning into the workflow of synthetic chemists promises to accelerate the discovery and development of new molecules based on the bromomethyl-oxazole core. chemrxiv.org

Sustainable and Efficient Manufacturing of Complex Oxazole Derivatives

The principles of green chemistry are becoming increasingly important in the manufacturing of fine chemicals and pharmaceuticals. nih.gov For the production of complex oxazole derivatives from this compound, future research will focus on developing sustainable and efficient manufacturing processes.

Key areas of development include:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow manufacturing offers several advantages, including improved safety, better heat and mass transfer, and the potential for real-time monitoring and optimization. A continuous three-step protocol has been developed for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides, showcasing the potential of flow chemistry in this area. beilstein-journals.org

Green Solvents: The use of environmentally benign solvents, such as ionic liquids or deep eutectic solvents, can significantly reduce the environmental impact of the manufacturing process. ijpsonline.com Ionic liquids have been shown to be effective solvents for the van Leusen oxazole synthesis and can be recovered and reused. nih.gov

Catalyst Recovery and Reuse: Developing robust and recyclable catalysts is crucial for sustainable manufacturing. Heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing waste and manufacturing costs.

By embracing these green and sustainable technologies, the chemical industry can ensure the efficient and environmentally responsible production of valuable complex oxazole derivatives.

Q & A

Q. How can researchers optimize the synthesis of 5-(bromomethyl)-2-tert-butyl-1,3-oxazole to improve yield and purity?

Methodological Answer:

- Key Steps : Start with tert-butyl-substituted oxazole precursors and introduce the bromomethyl group via radical bromination or nucleophilic substitution. For example, highlights the synthesis of structurally similar bromomethyl oxazoles using tert-butyl groups, suggesting tert-butyl oxazole derivatives as viable starting materials.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Yield Optimization : Adjust reaction stoichiometry (e.g., NBS as brominating agent in dry DMF at 0–5°C) and inert atmosphere (argon/nitrogen) to minimize side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify tert-butyl protons (singlet at ~1.3 ppm) and bromomethyl protons (split into doublets due to coupling with adjacent oxazole protons).

- FT-IR : Confirm C-Br stretch (~550–600 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).

- HRMS : Validate molecular weight (C₉H₁₂BrNO, exact mass: 229.0084). Cross-reference with X-ray crystallography (if crystals are obtainable) for absolute configuration, as shown in analogous oxazole structures in .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Reactivity Profile : The bromomethyl group serves as a versatile electrophile for Suzuki-Miyaura or Ullmann couplings. For instance, demonstrates bromomethyl-substituted tetrazoles in biaryl coupling reactions.

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS and isolate products using preparative HPLC.

- Data Contradictions : If low reactivity is observed, consider steric hindrance from the tert-butyl group. Replace Pd catalysts with CuI/ligand systems for improved efficiency .

Q. What computational methods can predict the electronic and steric effects of the tert-butyl group on the oxazole ring?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the molecule. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution.

- Steric Maps : Generate Connolly surface models (e.g., in Avogadro) to visualize steric bulk from the tert-butyl group, which may hinder nucleophilic attack at the oxazole ring. Compare with experimental results, such as reduced reaction rates in bulky environments .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies : Store samples in amber vials at –20°C (dry) and monitor decomposition via HPLC at intervals (0, 7, 30 days).

- Degradation Pathways : Identify hydrolysis products (e.g., hydroxymethyl derivatives) using LC-MS. notes that bromomethyl compounds may degrade in humid conditions, requiring inert storage .

Data-Driven Research Challenges

Q. How to resolve contradictions in reported synthetic yields of bromomethyl oxazole derivatives?

Methodological Answer:

- Root-Cause Analysis : Compare reaction conditions across studies. For example, reports high yields using anhydrous solvents, while lower yields in other studies may stem from trace moisture.

- Mitigation : Conduct controlled experiments with Karl Fischer titration to quantify solvent moisture. Correlate yield with water content (<50 ppm) to validate reproducibility .

Q. What strategies can address the lack of toxicity data for this compound?

Methodological Answer:

- In Silico Prediction : Use QSAR models (e.g., ECOSAR) to estimate acute toxicity.

- Empirical Testing : Perform Ames tests for mutagenicity and zebrafish embryo assays for ecotoxicity. emphasizes the need for such data due to regulatory gaps .

Application-Oriented Questions

Q. Can this compound serve as a building block for bioactive molecules?

Methodological Answer:

- Case Study : Analogous compounds in show oxazole derivatives inducing BDNF production in neuroblastoma cells. Functionalize the bromomethyl group with amines or thiols to generate novel candidates.

- Validation : Test derivatives in cell-based assays (e.g., SK-N-SH cells) for neurotrophic activity, using EC₅₀ values to compare potency .

Q. How to design a SAR study for tert-butyl-modified oxazole derivatives?

Methodological Answer:

- Structural Variants : Syntize analogs with varying substituents (e.g., isopropyl, cyclopropyl) at the 2-position.

- Activity Correlation : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinases). Validate with enzymatic assays .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.